molecular formula C12H23NO2SSi2 B3045150 N,N-Bis(trimethylsilyl)benzenesulfonamide CAS No. 1023-95-6

N,N-Bis(trimethylsilyl)benzenesulfonamide

Cat. No.: B3045150
CAS No.: 1023-95-6
M. Wt: 301.55 g/mol
InChI Key: URDZLFIFQKATDZ-UHFFFAOYSA-N
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Description

N,N-Bis(trimethylsilyl)benzenesulfonamide is a chemical compound with the molecular formula C₁₂H₂₃NO₂SSi₂. It is known for its unique structure, which includes two trimethylsilyl groups attached to a benzenesulfonamide core. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Bis(trimethylsilyl)benzenesulfonamide can be synthesized through the reaction of benzenesulfonamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:

Benzenesulfonamide+2Trimethylsilyl chloride+2TriethylamineThis compound+2Triethylamine hydrochloride\text{Benzenesulfonamide} + 2 \text{Trimethylsilyl chloride} + 2 \text{Triethylamine} \rightarrow \text{this compound} + 2 \text{Triethylamine hydrochloride} Benzenesulfonamide+2Trimethylsilyl chloride+2Triethylamine→this compound+2Triethylamine hydrochloride

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(trimethylsilyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.

    Hydrolysis: In the presence of water or moisture, the trimethylsilyl groups can be hydrolyzed to form benzenesulfonamide and trimethylsilanol.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as halides or nucleophiles can be used to replace the trimethylsilyl groups.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trimethylsilyl groups.

    Oxidation and Reduction: Specific oxidizing or reducing agents can be employed depending on the desired transformation.

Major Products Formed

    Substitution Reactions: Products with new functional groups replacing the trimethylsilyl groups.

    Hydrolysis: Benzenesulfonamide and trimethylsilanol.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

N,N-Bis(trimethylsilyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of amine groups and the formation of silyl ethers.

    Biology: The compound can be used in the modification of biomolecules for analytical purposes.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Bis(trimethylsilyl)benzenesulfonamide involves the interaction of its trimethylsilyl groups with various molecular targets. The trimethylsilyl groups can act as protecting groups for amines, preventing unwanted reactions during synthesis. Additionally, the compound can participate in nucleophilic substitution reactions, where the trimethylsilyl groups are replaced by other functional groups.

Comparison with Similar Compounds

Similar Compounds

    N,N-Di(trimethylsilyl)amine: Similar in structure but lacks the benzenesulfonamide core.

    Trimethylsilyl chloride: A reagent used in the synthesis of N,N-Bis(trimethylsilyl)benzenesulfonamide.

    Benzenesulfonamide: The core structure without the trimethylsilyl groups.

Uniqueness

This compound is unique due to its dual trimethylsilyl groups attached to a benzenesulfonamide core. This structure imparts specific reactivity and stability, making it valuable in various synthetic applications.

Properties

IUPAC Name

N,N-bis(trimethylsilyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2SSi2/c1-17(2,3)13(18(4,5)6)16(14,15)12-10-8-7-9-11-12/h7-11H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDZLFIFQKATDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N([Si](C)(C)C)S(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2SSi2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60500632
Record name N,N-Bis(trimethylsilyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60500632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1023-95-6
Record name N,N-Bis(trimethylsilyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1023-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Bis(trimethylsilyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60500632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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